Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate
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Overview
Description
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spirocyclic structure is then formed through a series of cyclization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : Approximately 324.37 g/mol
- Structural Features : The compound features a bicyclic framework formed by the fusion of a cyclobutane ring and a pyrazinoindole moiety, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Nucleophilic Substitution : Utilizing the carbonyl group for nucleophilic attack to form derivatives.
- Cycloaddition Reactions : Exploiting the spirocyclic nature for unique reaction pathways.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that bisindole alkaloids can effectively inhibit cancer cell proliferation. This compound is hypothesized to interact with microtubules, similar to other known anticancer agents.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression. For example:
Enzyme | IC50 Value | Reference |
---|---|---|
Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | |
Fatty Acid Synthase | 0.3 µM | |
Hog Liver Esterase | 29 ng/mL |
Antimicrobial Activity
This compound may also exhibit antimicrobial properties based on structural similarities with other bioactive compounds. Studies have confirmed that cyclobutane-containing alkaloids possess antimicrobial activities against various pathogens.
Case Study 1: Anticancer Mechanisms
A study investigated the anticancer mechanisms of structurally related compounds and found that they induce apoptosis in cancer cells through microtubule disruption. The findings suggest that this compound may share similar pathways:
"Indirubin, a bis-indole alkaloid, binds to tubulin and exhibits antimitotic activity against HeLa cells" .
Case Study 2: Enzyme Interaction
In vitro assays demonstrated that bisindole alkaloids could effectively inhibit PTP1B activity. This suggests that this compound might also have potential as a therapeutic agent targeting similar pathways.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
ethyl 1-oxospiro[2,3-dihydropyrazino[1,2-a]indole-4,1'-cyclobutane]-7-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-16(21)12-5-4-11-8-14-15(20)18-10-17(6-3-7-17)19(14)13(11)9-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,20) |
InChI Key |
IFJMRTVUCVZNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C3N2C4(CCC4)CNC3=O |
Origin of Product |
United States |
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